

3-Morpholinopropiophenone Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *3-Morpholinopropiophenone hydrochloride*

Cat. No.: *B089427*

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CAS Number: 1020-16-2

This technical guide provides an in-depth overview of **3-Morpholinopropiophenone hydrochloride**, a Mannich base with potential applications in research and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Data

While specific experimental data for **3-Morpholinopropiophenone hydrochloride** is limited in publicly available literature, the following table summarizes its key identifiers and computed physicochemical properties.

Property	Value	Source
CAS Number	1020-16-2	[1][2]
Molecular Formula	C ₁₃ H ₁₈ ClNO ₂	[2]
Molecular Weight	255.74 g/mol	[2]
IUPAC Name	3-morpholin-4-yl-1-phenylpropan-1-one hydrochloride	PubChem
Synonyms	3-(4-Morpholinyl)-1-phenyl-1-propanone hydrochloride, β-Morpholinopropiophenone hydrochloride	[2]

Note: Some properties are computed and may vary from experimental values.

Synthesis and Experimental Protocols

3-Morpholinopropiophenone hydrochloride is synthesized via the Mannich reaction, a three-component condensation of an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (morpholine), followed by conversion to the hydrochloride salt.[1][2]

General Experimental Protocol for Synthesis (Representative)

The following is a representative protocol for the synthesis of a β-aminoketone via the Mannich reaction. Specific conditions for **3-Morpholinopropiophenone hydrochloride** may vary.

Materials:

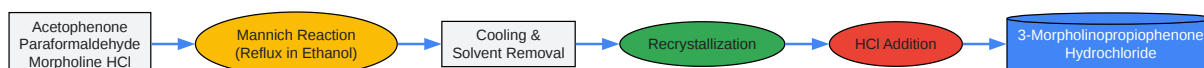
- Acetophenone
- Paraformaldehyde
- Morpholine hydrochloride

- Ethanol (or other suitable solvent)
- Hydrochloric acid (for salt formation)
- Diethyl ether (or other suitable anti-solvent)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of acetophenone, paraformaldehyde, and morpholine hydrochloride in a suitable solvent such as ethanol.
- **Reaction:** Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
- **Salt Formation:** To obtain the hydrochloride salt, the purified free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid in the same or a different solvent (e.g., ethereal HCl) until precipitation is complete.
- **Isolation:** The precipitated **3-Morpholinopropiophenone hydrochloride** is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Synthesis Workflow



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Caption: A general workflow for the synthesis of **3-Morpholinopropiophenone hydrochloride**.

Analytical Characterization

Characterization of **3-Morpholinopropiophenone hydrochloride** would typically involve the following analytical techniques. While a comprehensive dataset for this specific compound is not readily available, the expected spectral characteristics are outlined below.

Technique	Expected Data
¹ H NMR	Signals corresponding to the aromatic protons of the phenyl group, the morpholine ring protons, and the aliphatic protons of the propanone backbone.
¹³ C NMR	Resonances for the carbonyl carbon, aromatic carbons, morpholine carbons, and aliphatic carbons.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the free base (C ₁₃ H ₁₇ NO ₂) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the carbonyl group (C=O), C-N stretching, and aromatic C-H stretching.

Mechanism of Action and Biological Activity

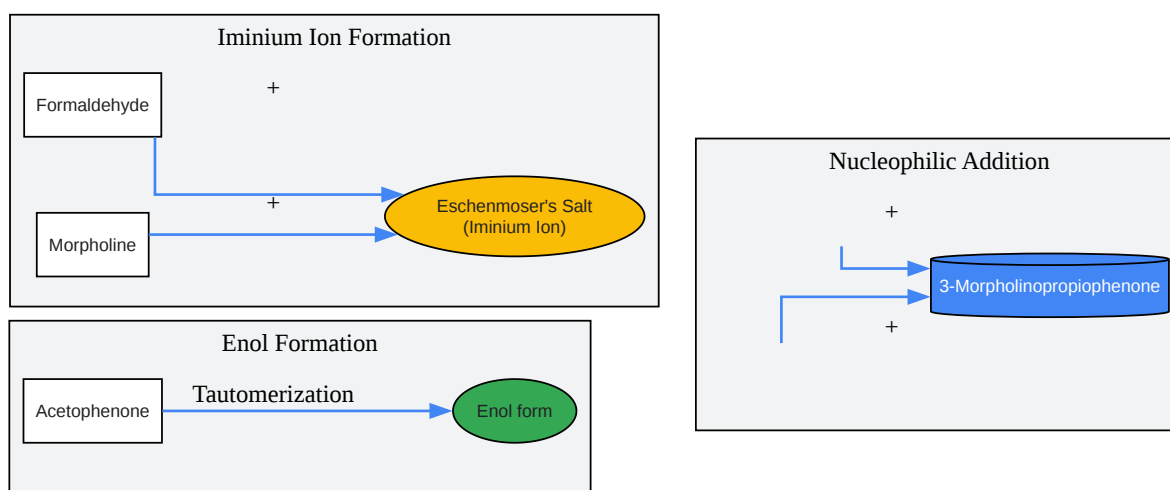
Specific studies on the mechanism of action and biological activity of **3-Morpholinopropiophenone hydrochloride** are scarce in the available literature. However, based on its chemical structure as a substituted cathinone and a morpholine derivative, some general pharmacological properties can be inferred.

Substituted cathinones are known to act as central nervous system stimulants. Their primary mechanism of action often involves the inhibition of monoamine reuptake transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), leading to increased synaptic concentrations of these neurotransmitters. This can result in psychostimulant effects.

The morpholine moiety is present in various biologically active compounds and can influence properties such as solubility and receptor binding. Some morpholine derivatives have been investigated for a range of pharmacological activities.

Due to the lack of specific data for **3-Morpholinopropiophenone hydrochloride**, a detailed signaling pathway cannot be provided. The diagram below illustrates the general mechanism of the Mannich reaction.

Mannich Reaction Mechanism



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References

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- 2. Recent progress in the chemistry of β -aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
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